molecular formula C14H18N2O4 B2732628 Ethyl 4-oxo-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butanoate CAS No. 1903057-05-5

Ethyl 4-oxo-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butanoate

Cat. No.: B2732628
CAS No.: 1903057-05-5
M. Wt: 278.308
InChI Key: CGZZAZKPSFVWCO-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butanoate is a chemical compound with diverse applications in scientific research. It is known for its unique structure, which includes a pyridine ring and an azetidine moiety. This compound is used in various fields, including drug development and the synthesis of novel compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butanoate typically involves the reaction of pyridine-3-carbaldehyde with ethyl acrylate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives .

Scientific Research Applications

Ethyl 4-oxo-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butanoate involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, modulating their activity. The azetidine moiety may also play a role in the compound’s biological effects by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)butanoate
  • Ethyl 4-(2H-4,6-dimethyl-2,3-dihydroisothiazolo[5,4-b]pyridin-3-yloxy)butanoate

Uniqueness

Ethyl 4-oxo-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butanoate is unique due to its combination of a pyridine ring and an azetidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-oxo-4-(3-pyridin-3-yloxyazetidin-1-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-2-19-14(18)6-5-13(17)16-9-12(10-16)20-11-4-3-7-15-8-11/h3-4,7-8,12H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZZAZKPSFVWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CC(C1)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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